Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester
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Overview
Description
Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester is a heterocyclic organic compound. It is known for its unique structure, which includes a heptanedioic acid backbone esterified with two 2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl groups. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry .
Preparation Methods
The synthesis of Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester typically involves esterification reactions. The heptanedioic acid is reacted with 2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-ol in the presence of a suitable catalyst and under controlled conditions to form the ester. Industrial production methods may involve optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Heptanedioic acid, bis(2,3-dihydro-7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)ester can be compared with similar compounds such as:
3-Oxopentanedioic acid: Similar in structure but with different functional groups.
Octanoic acid, 7-oxo-, methyl ester: Another ester with a different carbon chain length and functional groups.
Properties
CAS No. |
64508-91-4 |
---|---|
Molecular Formula |
C29H24O10 |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
bis(7-oxo-2,3-dihydrofuro[3,2-g]chromen-9-yl) heptanedioate |
InChI |
InChI=1S/C29H24O10/c30-20(38-28-24-18(10-12-34-24)14-16-6-8-22(32)36-26(16)28)4-2-1-3-5-21(31)39-29-25-19(11-13-35-25)15-17-7-9-23(33)37-27(17)29/h6-9,14-15H,1-5,10-13H2 |
InChI Key |
FEYFEJZUUDYBEL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C3C=CC(=O)OC3=C2OC(=O)CCCCCC(=O)OC4=C5C(=CC6=C4OCC6)C=CC(=O)O5 |
Origin of Product |
United States |
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